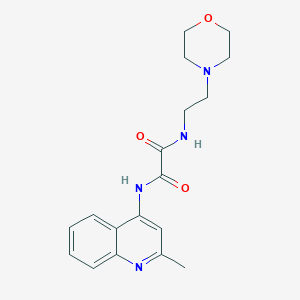
N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide: is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of quinoline and morpholine moieties in its structure suggests potential biological activity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, is synthesized through a Friedländer synthesis involving the condensation of aniline with a ketone.
Oxalamide Formation: The quinoline derivative is then reacted with oxalyl chloride to form the corresponding oxalyl chloride intermediate.
Morpholine Addition: Finally, the oxalyl chloride intermediate is reacted with 2-morpholinoethylamine to yield this compound.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions could target the oxalamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amines or reduced oxalamide derivatives.
Substitution: Substituted morpholine or quinoline derivatives.
科学研究应用
Chemistry:
Catalysis: Potential use as a ligand in catalytic reactions due to the presence of nitrogen atoms.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Activity: The quinoline moiety suggests potential antimicrobial properties.
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry:
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial DNA or enzymes, disrupting their function. The quinoline moiety could intercalate into DNA, while the morpholine ring might interact with proteins or enzymes, inhibiting their activity.
相似化合物的比较
N1-(2-chloroquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide: Similar structure with a chloro group instead of a methyl group.
N1-(2-methylquinolin-4-yl)-N2-(2-piperidinoethyl)oxalamide: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness:
- The presence of the methyl group on the quinoline ring may influence the compound’s reactivity and biological activity.
- The morpholine ring provides a unique set of interactions compared to other similar compounds, potentially affecting its solubility and binding properties.
属性
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-12-16(14-4-2-3-5-15(14)20-13)21-18(24)17(23)19-6-7-22-8-10-25-11-9-22/h2-5,12H,6-11H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRWIHKPTUPRKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
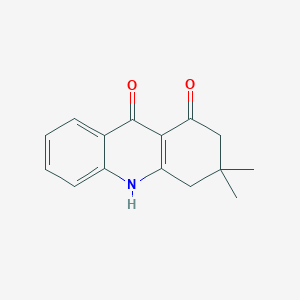
![3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2369546.png)
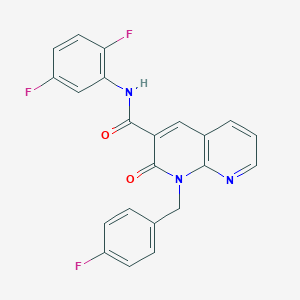
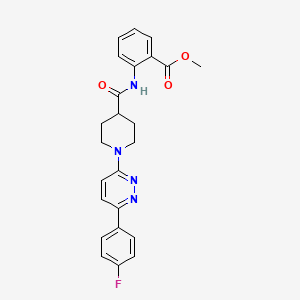
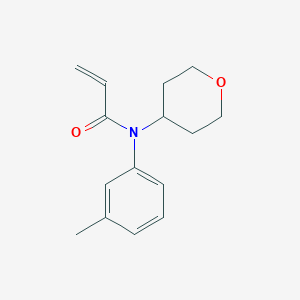
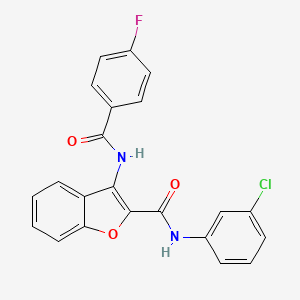
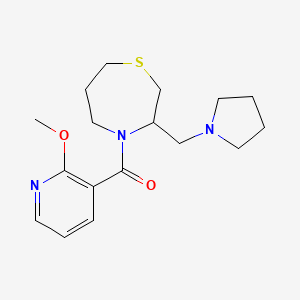
![(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2369556.png)
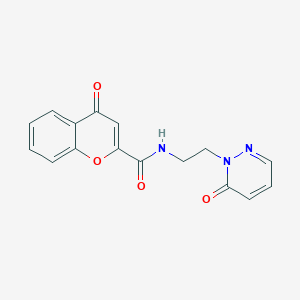
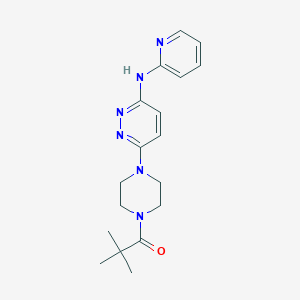
![(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2369564.png)
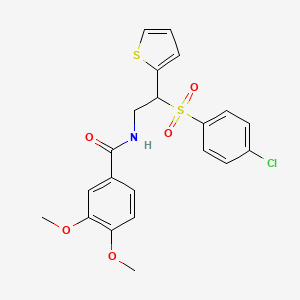
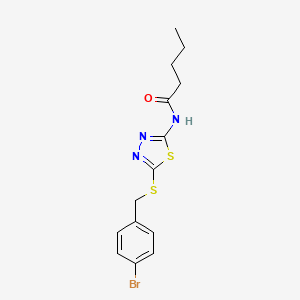
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2369567.png)
